![molecular formula C7H10N2O2 B1451451 Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate CAS No. 263382-27-0](/img/structure/B1451451.png)
Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, followed by the introduction of the aminomethyl and methyl carboxylate groups. Pyrrole rings can be synthesized through several methods, including the Knorr pyrrole synthesis, the Paal-Knorr synthesis, and the Hantzsch pyrrole synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, which is a planar, aromatic ring. The aminomethyl group would be a substituent on the ring, and the methyl carboxylate would likely be attached to the nitrogen in the ring .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrole ring, which is electron-rich and can participate in electrophilic aromatic substitution reactions. The aminomethyl and methyl carboxylate groups could also influence the compound’s reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate and aminomethyl groups could enhance its solubility in water .
Scientific Research Applications
Antiviral Research
“Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate” could potentially be used in antiviral research. Similar compounds, such as substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives, have been synthesized and their antiviral properties have been investigated in relation to bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2) virus .
Synthesis of Biopolymers
This compound could also be used in the synthesis of biopolymers. For instance, 5-(hydroxymethyl)furfural (HMF) has been converted to 5-(aminomethyl)2-furancarboxylic acid (AMFC), a promising monomer for biopolymers, by a two-step process involving aerial oxidation of HMF using a Pt/SiO2 catalyst followed by reductive amination by transaminase .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-7(10)6-3-2-5(4-8)9-6/h2-3,9H,4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNERWJGKTKYMRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665086 | |
Record name | Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate | |
CAS RN |
263382-27-0 | |
Record name | Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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